molecular formula C15H15ClN4 B12265485 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B12265485
M. Wt: 286.76 g/mol
InChI Key: PXYBAZHAIMPMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that features a unique structure combining a pyrazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions The process begins with the preparation of the 4-chloro-1H-pyrazole, which is then reacted with an azetidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole derivatives: Share the pyrazole ring structure.

    Azetidine derivatives: Contain the azetidine ring.

    Benzonitrile derivatives: Feature the benzonitrile group.

Uniqueness

What sets 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15ClN4

Molecular Weight

286.76 g/mol

IUPAC Name

3-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C15H15ClN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2

InChI Key

PXYBAZHAIMPMKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.